Product packaging for Benzofuran, tetradecafluorooctahydro-(Cat. No.:CAS No. 55751-36-5)

Benzofuran, tetradecafluorooctahydro-

Cat. No.: B14637396
CAS No.: 55751-36-5
M. Wt: 378.06 g/mol
InChI Key: KJCVWRLZDYIJND-UHFFFAOYSA-N
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Description

General Overview of Fluorinated Heterocycles in Contemporary Chemistry

Fluorinated heterocycles are a cornerstone of modern chemistry, with profound impacts on pharmaceuticals, agrochemicals, and materials science. aub.edu.lb The introduction of fluorine into a heterocyclic ring system can dramatically alter the parent molecule's physicochemical properties. aub.edu.lb These changes can include increased metabolic stability, enhanced lipophilicity, and altered pKa values, all of which are critical in drug design. aub.edu.lb Consequently, a significant number of approved drugs contain fluorinated heterocyclic motifs. aub.edu.lb The synthesis of these compounds often involves specialized fluorination techniques, and the development of new synthetic methodologies remains an active area of research. nih.gov

Structural Classification of Perfluorinated Oxygen-Containing Heterocycles

Perfluorinated oxygen-containing heterocycles can be classified based on several criteria, including ring size, saturation, and the number of oxygen atoms. They range from simple, saturated rings like perfluorotetrahydrofuran to more complex, fused systems. "Benzofuran, tetradecafluorooctahydro-" would theoretically fall into the category of a perfluorinated, saturated, fused bicyclic ether. This structure consists of a perfluorinated cyclohexane (B81311) ring fused to a perfluorinated tetrahydrofuran (B95107) ring. The general structure of perfluorinated ethers has been a subject of study, with research focusing on understanding the impact of fluorine on the molecule's geometry and electronic properties. ibm.com

Interactive Table: General Classes of Perfluorinated Oxygen-Containing Heterocycles

ClassRing StructureSaturationExample
Perfluoroalkyl EpoxidesThree-memberedSaturatedHexafluoropropylene oxide
Perfluoroalkyl FuransFive-memberedUnsaturatedPerfluorofuran
Perfluoroalkyl TetrahydrofuransFive-memberedSaturatedPerfluorotetrahydrofuran
Perfluoroalkyl PyransSix-memberedUnsaturated(Varies)
Perfluoroalkyl TetrahydropyransSix-memberedSaturatedPerfluorotetrahydropyran
Perfluorinated DioxanesSix-memberedSaturatedPerfluoro-1,4-dioxane
Perfluorinated Fused SystemsBicyclic/PolycyclicSaturated/Unsaturated(Hypothetical) Perfluorodecalin

This table presents general classes and known examples; "Benzofuran, tetradecafluorooctahydro-" is a hypothetical member of the perfluorinated fused systems class.

Research Gaps and Future Directions for Perfluorinated Benzofuran (B130515) Architectures

Given the lack of specific research on "Benzofuran, tetradecafluorooctahydro-", this compound itself represents a significant research gap. The synthesis and characterization of such a molecule would be a novel contribution to the field. Future research could focus on developing synthetic routes to this and related perfluorinated benzofuran structures. A key challenge in the synthesis of fluorinated benzofurans is the introduction of fluorine atoms into the heterocyclic core. researchgate.net

Should "Benzofuran, tetradecafluorooctahydro-" be synthesized, a host of research directions would open up. Its physical and chemical properties would need to be determined, including its melting point, boiling point, and solubility. Its potential applications in materials science could be explored, for instance, as a stable, inert fluid or as a monomer for novel fluoropolymers. Furthermore, computational studies could be employed to predict its properties and guide experimental work. The complete absence of data for this compound underscores the vast, unexplored areas within the landscape of perfluorinated heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F14O B14637396 Benzofuran, tetradecafluorooctahydro- CAS No. 55751-36-5

Properties

CAS No.

55751-36-5

Molecular Formula

C8F14O

Molecular Weight

378.06 g/mol

IUPAC Name

2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-tetradecafluoro-1-benzofuran

InChI

InChI=1S/C8F14O/c9-1-2(10,11)4(14,15)5(16,17)6(18,19)7(1,20)23-8(21,22)3(1,12)13

InChI Key

KJCVWRLZDYIJND-UHFFFAOYSA-N

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(C2(F)F)(F)F)F)F

Origin of Product

United States

Synthetic Methodologies for Tetradecafluorooctahydrobenzofuran and Analogues

Historical Perspectives on Perfluorinated Ether Synthesis

The foundational methods for the synthesis of perfluorinated ethers and other organofluorine compounds were developed in the mid-20th century. These techniques are characterized by their use of aggressive fluorinating agents and harsh reaction conditions, which, while effective for producing highly stable perfluorinated molecules, often suffer from low yields and lack of selectivity.

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF), particularly the Simons process, stands as a cornerstone in the industrial production of perfluorinated organic compounds, including ethers. rsc.orgwikipedia.org Developed by Joseph H. Simons in the 1930s, this method involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (HF). psu.edu The organic compound is subjected to a low voltage (typically 5-6 V) in a cell with a nickel anode. wikipedia.org The process is believed to proceed through the formation of a high-valent nickel fluoride layer on the anode, which then acts as the fluorinating agent. researchgate.net

C₈H₁₄O + 14 HF → C₈F₁₄O + 14 H₂

A key advantage of the Simons process is its ability to handle a variety of functional groups, including ethers. researchgate.net However, the process is not without its challenges. The harsh conditions can lead to fragmentation of the carbon skeleton, rearrangements, and the formation of a complex mixture of partially and fully fluorinated products, often resulting in low yields of the desired compound. rsc.orgelectrochem.org The separation of the perfluorinated product from the HF electrolyte and byproducts can also be challenging.

Parameter Typical Condition Reference
PrecursorOctahydrobenzofuranN/A
ElectrolyteAnhydrous Hydrogen Fluoride wikipedia.org
Anode MaterialNickel wikipedia.org
Cell Potential5 - 6 V wikipedia.org
Temperature0 - 20 °CN/A
Key ChallengeMolecular Rearrangements, Fragmentation, Low Yields electrochem.org

Another ECF technique is the Phillips Petroleum process, or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), which utilizes a porous graphite (B72142) anode in molten potassium bifluoride (KHF₂). wikipedia.org This method is typically used for more volatile starting materials.

Classical Fluorination Reagents and Pathways

Prior to the widespread adoption of ECF, high-valent metal fluorides were the reagents of choice for perfluorination. Cobalt trifluoride (CoF₃) is a prominent example of such a reagent. In this method, the hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a powerful fluorinating agent, being reduced to CoF₂ in the process. The CoF₂ can then be regenerated by treatment with elemental fluorine.

The reaction of octahydrobenzofuran with CoF₃ would proceed at elevated temperatures, with the fluorine atoms systematically replacing the hydrogen atoms. This process is highly exothermic and requires careful temperature control to minimize fragmentation.

Other high-valent metal fluorides like manganese trifluoride (MnF₃) and silver difluoride (AgF₂) can also be used for perfluorination. researchgate.net These reagents offer varying degrees of reactivity and can sometimes provide better yields or fewer side products compared to CoF₃ for specific substrates. The general order of fluorinating power for these reagents is AgF₂ > CoF₃ > MnF₃. thieme-connect.de

Reagent Typical Reaction Temperature Key Features Reference
Cobalt Trifluoride (CoF₃)150-300 °CHighly reactive, can cause fragmentation and rearrangement. thieme-connect.de
Manganese Trifluoride (MnF₃)~250 °CLess reactive than CoF₃, can be more selective. researchgate.net
Silver Difluoride (AgF₂)100-250 °CMore reactive than CoF₃, but can be more expensive. researchgate.net

Contemporary Approaches to Perfluorinated Benzofuran (B130515) Synthesis

Modern synthetic methods aim to overcome the limitations of the classical approaches by offering greater selectivity, milder reaction conditions, and the ability to construct complex fluorinated molecules with high precision.

Direct Fluorination Strategies for Benzofuran Precursors

Direct fluorination with elemental fluorine (F₂) is the most fundamental approach to introduce fluorine. However, due to the extreme reactivity of F₂, this method requires specialized equipment and careful control of reaction conditions, such as high dilution with an inert gas (e.g., nitrogen or helium) and low temperatures, to prevent uncontrolled reactions and explosions.

The LaMar process is a controlled direct fluorination method where the substrate is exposed to a gradually increasing concentration of fluorine gas at low temperatures. 20.210.105 This technique has been successfully used for the perfluorination of a variety of organic compounds, including ethers. researchgate.net Applying this to octahydrobenzofuran could potentially yield tetradecafluorooctahydrobenzofuran.

More recently, electrophilic fluorinating reagents, often referred to as "N-F" reagents (e.g., Selectfluor®), have been developed. nih.govresearchgate.net These reagents are typically crystalline solids that are easier and safer to handle than elemental fluorine. While they are primarily used for selective monofluorination or difluorination, their application in exhaustive perfluorination is limited due to their lower reactivity compared to elemental fluorine. However, for the synthesis of partially fluorinated benzofuran derivatives, these reagents are invaluable. researchgate.net

Fluorinating Agent Typical Conditions Advantages Limitations Reference
Elemental Fluorine (F₂)Low temperature, high dilutionHigh fluorinating powerExtreme reactivity, requires specialized equipment 20.210.105
Selectfluor®Mild conditions, organic solventsEase of handling, high selectivityGenerally not suitable for perfluorination nih.govresearchgate.net

Cyclization Reactions with Fluorinated Building Blocks

An alternative to the fluorination of a pre-existing ring is the construction of the benzofuran ring system from smaller, readily available fluorinated molecules. This approach offers excellent control over the final structure and avoids the harsh conditions and potential side reactions associated with exhaustive fluorination.

For the synthesis of tetradecafluorooctahydrobenzofuran, a hypothetical cyclization could involve the intramolecular cyclization of a perfluorinated diol or a related bifunctional molecule. For instance, a perfluorinated C8 diol with hydroxyl groups at appropriate positions could be cyclized under acidic conditions to form the perfluorinated cyclic ether. While specific examples for the synthesis of tetradecafluorooctahydrobenzofuran via this route are not readily found in the literature, the general principle of cyclic ether synthesis from diols is a well-established synthetic strategy. rsc.org

The synthesis of the required perfluorinated precursors would be a significant challenge in itself, often relying on the oligomerization of smaller fluoroalkenes or other fluorinated starting materials. researchgate.net

Multi-step Convergent Synthesis Routes

Complex perfluorinated molecules are often best assembled through multi-step convergent syntheses, where different fluorinated fragments are prepared separately and then combined. This strategy allows for the incorporation of various functional groups and the precise control of stereochemistry.

A plausible multi-step route to tetradecafluorooctahydrobenzofuran could start with the synthesis of a perfluorinated aromatic compound and a perfluorinated aliphatic side chain. These two fragments could then be coupled, followed by cyclization and subsequent reduction and perfluorination of the remaining C-H bonds if necessary.

For example, a reaction between a perfluorinated phenol (B47542) and a suitable perfluorinated four-carbon unit with appropriate leaving groups could be envisioned to form the ether linkage, followed by ring closure. The synthesis of fluorinated heterocycles through such multi-component reactions is an active area of research. nih.gov While a specific multi-step synthesis for tetradecafluorooctahydrobenzofuran is not detailed in the literature, the principles of convergent synthesis in organofluorine chemistry provide a framework for its potential design.

Palladium-Catalyzed C-O Cross-Coupling in Fluorinated Ether Formation

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-oxygen (C-O) bonds, including those in fluorinated aryl ethers. This methodology is particularly relevant for constructing the ether linkage in precursors to compounds like tetradecafluorooctahydrobenzofuran. Research has demonstrated effective protocols for the cross-coupling of (hetero)aryl bromides with various fluorinated alcohols. documentsdelivered.comnih.govacs.org

A notable system employs a commercially available precatalyst, tBuBrettPhos Pd G3, with a mild base such as cesium carbonate (Cs2CO3) in toluene. nih.govnih.gov This catalytic system exhibits several advantageous features:

Short Reaction Times: Crucial for applications involving radioisotopes like ¹⁸F, which has a half-life of approximately 109.7 minutes. nih.gov

Excellent Functional Group Tolerance: The reaction is compatible with a wide array of functional groups on the aryl bromide, including those with mildly acidic protons. nih.govox.ac.uk

Broad Substrate Scope: The method works efficiently with both electron-rich and electron-poor (hetero)arenes. acs.orgnih.gov

This approach provides a reliable pathway to synthesize fluorinated alkyl aryl ethers, which can be precursors for further fluorination to yield perfluorinated cyclic systems. documentsdelivered.comacs.org The ability to use alternative bases like potassium phosphate (B84403) (K3PO4) also offers a more cost-effective option. nih.gov

Table 1: Key Components in Palladium-Catalyzed Fluorinated Ether Synthesis

Component Example Role Reference
Catalyst tBuBrettPhos Pd G3 Facilitates the C-O bond formation. nih.gov
Base Cs2CO3, K3PO4 Activates the alcohol for coupling. nih.gov
Substrates (Hetero)aryl bromides, Fluorinated alcohols Reactants forming the ether linkage. documentsdelivered.comnih.gov
Solvent Toluene Provides the reaction medium. nih.gov

Trifluoromethyl Ether Synthesis Routes Relevant to Perfluorinated Cyclics

The synthesis of the trifluoromethoxy (-OCF3) group, a key feature in many fluorinated compounds, offers insights into the formation of perfluoroalkyl ether linkages found in cyclic structures. While not a direct synthesis of tetradecafluorooctahydrobenzofuran, these methods are foundational for creating C-O-CF₃ bonds, which is analogous to the perfluoroalkoxy groups in the target molecule.

Several strategies have been developed for the synthesis of trifluoromethyl aryl ethers:

Chlorination/Fluorination Sequence: This classic approach involves the reaction of phenols with reagents like carbon tetrachloride and hydrogen fluoride. d-nb.info A variation uses aryl chlorothionoformates, which are chlorinated and subsequently fluorinated with agents like antimony trifluoride. d-nb.infonih.gov However, the high toxicity of intermediates can be a significant drawback. nih.gov

Oxidative Desulfurization-Fluorination: A more contemporary method involves treating dithiocarbonates with a fluoride source (e.g., hydrogen fluoride-pyridine) and a halogenating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) to form the trifluoromethyl ether. nih.gov This approach is applicable to primary aliphatic alcohols as well. d-nb.infonih.gov

Reagents for Direct O-Trifluoromethylation: The development of specific trifluoromethylating agents has advanced the field.

Hypervalent Iodine Reagents: Togni's reagents are used for the direct O-trifluoromethylation of alcohols and phenols. d-nb.infochemrevlett.com

Umemoto's Reagents: O-(trifluoromethyl)dibenzofuranium salts can selectively trifluoromethylate 1-alkanols and phenol derivatives under mild conditions, though they require photochemical activation at very low temperatures. nih.govchemrevlett.com

Trifluoromethyl Triflate (TFMT): This reagent can transform N-heterocycles into their corresponding trifluoromethyl ethers by reacting with the N-oxide form. rsc.orgrsc.org It acts as a bifunctional reagent, both activating the heteroarene and delivering the trifluoromethoxy group. rsc.org

These methodologies, particularly those involving direct fluorination and oxidative desulfurization-fluorination, provide a conceptual basis for the more extensive fluorination required for perfluorinated cyclic ethers.

Transition Metal Fluoride Fluorinating Agents in Cyclic Ether Perfluorination

The direct fluorination of a hydrocarbon cyclic ether to its perfluorinated counterpart is a challenging transformation that often requires potent fluorinating agents. High-valency transition metal fluorides are among the reagents capable of achieving this exhaustive fluorination.

Direct fluorination with elemental fluorine (F2) is often too reactive, leading to low yields and significant degradation of the starting material. fluorine1.ru Consequently, more controlled fluorinating agents are preferred. High-valency transition metal fluorides, such as cobalt(III) fluoride (CoF3), manganese(III) fluoride (MnF3), and silver(II) fluoride (AgF2), serve as effective alternatives. These reagents can be used to replace all C-H bonds with C-F bonds in a process that is generally more selective than using elemental fluorine.

Another significant method for creating perfluorinated cyclic ethers is electrochemical fluorination (ECF), also known as the Simons process. fluorine1.ru In this process, an organic substrate is electrolyzed in anhydrous hydrogen fluoride. During the ECF of linear carboxylic acid fluorides, cyclization can occur, leading to the formation of cyclic perfluorinated ethers like perfluoro-2-alkyloxolanes and perfluoro-2-alkyloxanes in high yields. fluorine1.ru

Table 2: Comparison of Perfluorination Methodologies

Method Fluorinating Agent(s) Characteristics Reference
Direct Fluorination Elemental Fluorine (F2) Highly reactive, often leads to degradation and low yields. fluorine1.ru
Metal Fluoride Fluorination CoF3, MnF3, AgF2 More controlled than F2, used for exhaustive fluorination. researchgate.net
Electrochemical Fluorination (ECF) Anhydrous HF Can lead to cyclization and formation of cyclic perfluoroethers. fluorine1.ru

Regioselectivity and Stereochemistry in Perfluorinated Benzofuran Formation

Achieving specific regioselectivity and stereochemistry in the synthesis of perfluorinated benzofurans is a complex task. The construction of the benzofuran core itself often relies on cyclization reactions where directing groups on the aromatic ring influence the position of ring closure. wuxiapptec.com For instance, in acid-catalyzed cyclizations of acetals, the electronic properties of the aromatic ring dictate which carbon atom acts as the nucleophile to close the furan (B31954) ring, determining the final substitution pattern. wuxiapptec.com

When synthesizing a perfluorinated system, these considerations are compounded by the fluorination process itself. If fluorination is the final step, the directing effects of the existing oxygen heterocycle and other substituents will influence the regioselectivity of C-H fluorination. However, for a molecule like tetradecafluorooctahydrobenzofuran, where the aromaticity of the benzene (B151609) ring is removed, the stereochemistry of the numerous fluorine-bearing stereocenters becomes the dominant challenge.

The introduction of multiple fluorine atoms can create a molecule with a complex stereochemical landscape. Controlling the stereochemistry during fluorination reactions is difficult, often resulting in a mixture of diastereomers. Strategies to control stereochemistry might involve:

Substrate-Controlled Reactions: Using a chiral, partially fluorinated precursor to direct the approach of the fluorinating agent.

Catalytic Asymmetric Fluorination: Employing chiral catalysts to introduce fluorine atoms enantioselectively, although this is more established for introducing single fluorine atoms or trifluoromethyl groups rather than for exhaustive perfluorination.

Green Chemistry Principles in the Synthesis of Fluorinated Cyclic Ethers

The synthesis of highly fluorinated compounds has traditionally involved harsh reagents and conditions, prompting a shift towards more sustainable and environmentally benign methodologies. The principles of green chemistry are increasingly being applied to the production of fluorinated cyclic ethers. semanticscholar.orgeurekalert.org

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Palladium-catalyzed reactions, for example, are catalytic and thus inherently more atom-economical than stoichiometric processes. acs.org

Use of Safer Reagents and Solvents: There is a drive to replace hazardous reagents like highly toxic chlorothionoformate intermediates or large excesses of hydrogen fluoride with safer alternatives. nih.govresearchgate.net The use of less harmful and recyclable solvents is also a priority. bohrium.com For instance, research has demonstrated the synthesis of high-performance polymers based on perfluoropolyalkyl ethers in environmentally friendly solvents like 2-propanol, avoiding the use of fluorinated solvents. bohrium.com

Energy Efficiency: Employing catalytic processes that operate under milder conditions (lower temperatures and pressures) reduces energy consumption. mdpi.com Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. mdpi.com

Waste Reduction: Developing processes that produce non-toxic byproducts and minimize waste streams is a central goal. eurekalert.org For example, catalytic systems that can be regenerated and recycled, such as the regeneration of CuF2 from copper metal using an HF/O2 stream, contribute to waste reduction. researchgate.net

Comparing established multi-step syntheses with newer direct fluorination processes using green metrics has shown that direct methods can be more favorable in terms of environmental impact for large-scale production. semanticscholar.org

Computational Design of Novel Synthetic Pathways for Perfluorinated Benzofurans

In silico methods and computational chemistry are becoming indispensable tools for designing and optimizing synthetic routes for complex molecules like perfluorinated benzofurans. These approaches allow chemists to predict the feasibility and outcomes of reactions before undertaking extensive laboratory work.

Computational tools can be applied in several ways:

Reaction Mechanism and Feasibility Studies: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict transition states. This insight helps in understanding reaction mechanisms, such as the acid-catalyzed cyclization to form the benzofuran core, and in predicting regioselectivity. wuxiapptec.com

Predicting Molecular Properties: Computational models can predict the physicochemical properties of target molecules and intermediates. onu.edu.uanih.gov This is crucial for perfluorinated compounds, where properties like lipophilicity and electronic structure are heavily influenced by fluorine content.

Catalyst Design: Molecular modeling can aid in the design of new catalysts with enhanced activity and selectivity. For instance, in palladium-catalyzed reactions, computational studies can help in understanding ligand effects and optimizing the catalyst structure for a specific transformation.

Virtual Screening of Pathways: Algorithms can be used to generate and evaluate numerous potential synthetic routes based on known chemical reactions. By applying constraints related to cost, availability of starting materials, and green chemistry principles, these tools can identify the most promising and sustainable pathways for synthesis.

By simulating potential reactions, chemists can identify potential pitfalls, such as unfavorable thermodynamics or high activation barriers, and refine synthetic strategies, ultimately accelerating the development of efficient and novel pathways to perfluorinated benzofurans.

Advanced Spectroscopic Characterization of Tetradecafluorooctahydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹³C and residual ¹H, provides a wealth of structural information.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

In the ¹³C NMR spectrum of a perfluorinated compound like tetradecafluorooctahydrobenzofuran, the chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms. The strong electron-withdrawing nature of fluorine typically causes a downfield shift for the directly attached carbon. Furthermore, the spectra exhibit complex splitting patterns due to carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. blogspot.com The magnitude of these coupling constants (J-coupling) provides valuable information about the connectivity of the molecule, with one-bond couplings (¹JCF) being the largest. rsc.orgmagritek.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (No experimental data available)

Carbon Position Predicted Chemical Shift (ppm)

Fluorine-19 (¹⁹F) NMR Spectroscopic Fingerprinting

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comnih.gov The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which minimizes signal overlap and provides a unique "fingerprint" for each fluorine environment in the molecule. alfa-chemistry.com The chemical shift of each fluorine atom is dependent on its position within the benzofuran (B130515) ring system and its stereochemical relationship to other fluorine atoms. Spin-spin coupling between non-equivalent fluorine nuclei (JFF) can be observed over several bonds, aiding in the assignment of signals and the determination of the molecule's three-dimensional structure. researchgate.net

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts (No experimental data available)

Fluorine Position Predicted Chemical Shift (ppm)

Proton (¹H) NMR in Residual Hydrogenated Analogues

While tetradecafluorooctahydrobenzofuran is a perfluorinated compound and thus would not show signals in a ¹H NMR spectrum, the analysis of any partially hydrogenated analogues or impurities is crucial. If any hydrogen atoms were present, their chemical shifts would be significantly influenced by the neighboring fluorine atoms. Large geminal (²JHF) and vicinal (³JHF) coupling constants would be expected, providing key structural insights. The absence of signals in the ¹H NMR spectrum serves to confirm the perfluorinated nature of the pure compound.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of perfluorinated molecules. nih.gov Techniques such as ¹⁹F-¹⁹F COSY would reveal correlations between coupled fluorine nuclei, helping to trace the connectivity of the fluorocarbon framework. Heteronuclear correlation experiments like ¹³C-¹⁹F HSQC and HMBC would link the fluorine signals to their directly attached carbons and to carbons further away, respectively. nih.gov These multidimensional techniques are critical for assembling the complete molecular structure and confirming the isomeric form of the benzofuran ring. scielo.br

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of tetradecafluorooctahydrobenzofuran, confirming the presence of 8 carbon, 14 fluorine, and 1 oxygen atom. The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule breaks apart in a predictable manner upon ionization. This data is invaluable for confirming the identity of the compound and distinguishing it from isomers.

Interactive Data Table: Predicted HRMS Data (No experimental data available)

Ion Calculated Exact Mass (m/z)

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. youtube.comresearchgate.net In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation into smaller, charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

For tetradecafluorooctahydrobenzofuran (C₈F₁₄O), the molecular ion peak (M⁺) would be observed at its corresponding molecular weight. Due to the high stability of perfluorinated compounds, this peak is expected to be clearly identifiable. The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. youtube.com The presence of the ether linkage and the saturated perfluorinated rings dictates the primary fragmentation pathways.

Key fragmentation patterns expected for tetradecafluorooctahydrobenzofuran include:

Alpha-Cleavage: The cleavage of C-C bonds adjacent to the ether oxygen is a common pathway for ethers. miamioh.edu This would lead to the loss of perfluoroalkyl radicals.

Ring Cleavage: Fragmentation of the fused ring system can occur, leading to the formation of various smaller fluorocarbon ions.

Loss of CF₃: The loss of a trifluoromethyl radical (•CF₃, mass 69) is a characteristic fragmentation for compounds containing perfluoroalkyl chains. mdpi.com

Loss of CO: Cleavage involving the ether oxygen can lead to the elimination of a neutral carbon monoxide molecule.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the molecule's core structure and the connectivity of its atoms. youtube.com

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Possible Neutral LossFragmentation Pathway
[C₈F₁₄O]⁺ (Molecular Ion)382-Initial Ionization
[C₇F₁₁O]⁺313•CF₃Loss of trifluoromethyl radical
[C₇F₁₄]⁺350CORing cleavage and loss of carbon monoxide
[C₄F₇]⁺181•C₄F₇OCleavage of the bicyclic system
[CF₃]⁺69•C₇F₁₁OFormation of trifluoromethyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The C-F bonds in perfluorinated compounds exhibit very strong absorption bands in the IR spectrum, typically in the 1400-1000 cm⁻¹ region. researchgate.net The C-O-C ether linkage also has a characteristic stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to symmetric vibrations and bonds with high polarizability. youtube.com The C-C and C-F symmetric stretching modes in the perfluorinated rings are expected to be prominent in the Raman spectrum. acs.org

For tetradecafluorooctahydrobenzofuran, the key vibrational modes would be:

C-F Stretching: Intense bands in the IR spectrum between 1350 cm⁻¹ and 1100 cm⁻¹ are characteristic of the numerous C-F bonds.

C-O-C Stretching: An asymmetrical stretching band for the ether group is expected around 1280-1050 cm⁻¹.

Ring Deformation Modes: Vibrations corresponding to the deformation of the fused perfluorinated rings would appear in the fingerprint region (below 1000 cm⁻¹).

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the ether functional group and the perfluorinated aliphatic ring structure. aip.orgaip.org

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy TechniqueIntensity
C-F Stretch1350 - 1100IRStrong to Very Strong
C-O-C Asymmetric Stretch1280 - 1050IRStrong
CF₂ Scissoring~800 - 700IR, RamanMedium
C-C Stretch (Ring)1000 - 800RamanMedium to Strong
Ring Deformation< 700IR, RamanVariable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

For a molecule like tetradecafluorooctahydrobenzofuran, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure. It would confirm the fused bicyclic nature of the octahydrobenzofuran core, the stereochemical relationships between substituents (if chiral centers are present), and the conformation of the rings in the solid state.

While a specific crystal structure for tetradecafluorooctahydrobenzofuran is not publicly available, analysis of related perfluorinated compounds in the Cambridge Structural Database provides insight into the expected findings. inl.govbondxray.org The data obtained would include the crystal system, space group, and unit cell dimensions, as illustrated in the table below with hypothetical data for a related compound.

Crystallographic ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z (Molecules per unit cell)4

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Tetradecafluorooctahydrobenzofuran possesses multiple chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers and diastereomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for studying these chiral molecules. researchgate.net

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aps.org An ECD spectrum provides information about the absolute configuration of the chiral centers. While non-chiral molecules are inactive in ECD, enantiomers produce mirror-image spectra. nih.gov

The perfluorination of the molecule is expected to have a significant impact on its electronic transitions and, consequently, its ECD spectrum. researchgate.net The fluorine atoms can influence the conformational population and the shape of molecular orbitals. researchgate.net By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations (like time-dependent density functional theory, TDDFT), the absolute configuration of a specific enantiomer can be confidently assigned. researchgate.net This computational approach has become a powerful tool for the stereochemical elucidation of complex chiral molecules, including fluorinated compounds. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding the nature of its chemical bonds.

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like tetradecafluorooctahydrobenzofuran, which contains a saturated heterocyclic ring, multiple conformations may exist.

Conformational Search: A systematic search for different possible conformations would be performed. This could involve methods like molecular mechanics or semi-empirical calculations to rapidly explore the potential energy surface. The low-energy conformers identified would then be subjected to more accurate and computationally expensive methods.

Geometry Optimization: Each potential conformer would be optimized using density functional theory (DFT) or ab initio methods. mdpi.comnih.gov These calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. The choice of the functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results. mdpi.comrsc.org The relative energies of the optimized conformers would indicate their relative populations at a given temperature.

A hypothetical data table for the relative energies of different conformers of tetradecafluorooctahydrobenzofuran might look like this:

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair-1B3LYP/6-311++G(d,p)0.00
Twist-BoatB3LYP/6-311++G(d,p)5.8
Chair-2B3LYP/6-311++G(d,p)1.2

Note: This table is illustrative and does not represent actual calculated data.

Once the stable geometries are determined, the electronic structure and the nature of the chemical bonds can be analyzed in detail.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. taylorfrancis.com The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. researchgate.net For tetradecafluorooctahydrobenzofuran, analysis of the molecular orbitals would reveal how the highly electronegative fluorine atoms influence the electron distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to study the bonding within a molecule in terms of localized electron-pair bonds. nih.gov This analysis would provide insights into the hybridization of the atoms, the nature of the C-F, C-C, and C-O bonds, and any hyperconjugative interactions that might contribute to the molecule's stability. rsc.org For instance, it could reveal the extent of donation from lone pairs on the oxygen and fluorine atoms into antibonding orbitals.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra. researchgate.net

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors. nsf.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., CFCl₃ for ¹⁹F NMR). The accuracy of the prediction is highly dependent on the level of theory and basis set used. worktribe.com For fluorinated compounds, specific functionals and basis sets have been shown to provide better results. rsc.orgnsf.gov

A hypothetical comparison of calculated and experimental ¹⁹F NMR chemical shifts for a specific fluorine atom in tetradecafluorooctahydrobenzofuran could be presented as follows:

Fluorine PositionExperimental Shift (ppm)Calculated Shift (ppm)Method/Basis Set
F-1-120.5-122.1ωB97XD/aug-cc-pVDZ
F-2-135.2-134.8ωB97XD/aug-cc-pVDZ

Note: This table is illustrative and does not represent actual experimental or calculated data.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational calculations can predict these vibrational frequencies and help in the interpretation of experimental spectra.

Frequency Analysis: After geometry optimization, a frequency calculation is typically performed. nih.gov This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor to improve agreement with experiment. nih.gov

The calculated vibrational frequencies and their corresponding normal modes can be used to assign the peaks in an experimental IR or Raman spectrum. For tetradecafluorooctahydrobenzofuran, this would allow for the identification of characteristic C-F, C-O, and C-C stretching and bending modes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov

Transition State Searching: To study a chemical reaction, the structure of the transition state—the highest energy point along the reaction pathway—must be located. Various algorithms are available to search for transition states. Once located, a frequency calculation on the transition state structure will show a single imaginary frequency, confirming it as a true transition state.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to map out the entire reaction pathway, connecting the reactants to the products. This allows for a detailed understanding of the structural changes that occur during the reaction.

Transition State Analysis in Perfluorination Reactions

The synthesis of perfluorinated compounds like tetradecafluorooctahydrobenzofuran often involves exhaustive fluorination reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. Transition state analysis, a cornerstone of computational chemistry, allows for the detailed examination of the high-energy intermediates that govern reaction pathways.

While specific transition state analyses for the direct perfluorination of benzofuran (B130515) to yield tetradecafluorooctahydrobenzofuran are not extensively detailed in the available literature, computational studies on analogous perfluorination reactions of heterocyclic compounds provide a framework for understanding the potential mechanisms. These studies typically employ density functional theory (DFT) to model the reaction coordinates and locate the transition state structures. Key parameters that are often investigated include the activation energies of competing pathways and the influence of the fluorinating agent on the transition state geometry.

For a hypothetical direct fluorination of octahydrobenzofuran, one could anticipate several possible reaction pathways, including stepwise radical substitution or concerted mechanisms. Computational analysis would be essential to determine the most energetically favorable route.

ParameterDescriptionTypical Computational Method
Activation Energy (Ea)The minimum energy required for a reaction to occur.DFT, ab initio methods
Transition State GeometryThe specific arrangement of atoms at the highest point of the reaction energy profile.DFT geometry optimization
Reaction CoordinateThe path of minimum energy that connects reactants and products.Intrinsic Reaction Coordinate (IRC) calculations

Mechanistic Pathways of Cyclization Reactions

The formation of the benzofuran ring system itself, particularly in a perfluorinated context, presents another area where computational chemistry can provide significant insights. While the synthesis of tetradecafluorooctahydrobenzofuran is not commonly documented, theoretical studies on the cyclization of fluorinated precursors can illuminate the underlying mechanistic details.

Computational modeling can be used to explore various potential cyclization pathways, such as intramolecular nucleophilic substitution or radical cyclization of a suitably functionalized perfluoroalkane chain. By calculating the potential energy surface for these reactions, researchers can identify the most probable mechanistic routes and the key factors that control the regioselectivity and stereoselectivity of the cyclization process.

Molecular Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure of tetradecafluorooctahydrobenzofuran is not static; the molecule can adopt a variety of conformations due to the flexibility of the fused ring system. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational space.

MD simulations model the movement of atoms in a molecule over time, governed by a force field that describes the interatomic interactions. By running simulations over nanoseconds or even microseconds, it is possible to generate a representative ensemble of the molecule's accessible conformations. This information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules. For instance, the shape and flexibility of tetradecafluorooctahydrobenzofuran will influence its packing in the solid state and its solubility in various solvents.

Simulation ParameterDescriptionRelevance to Conformational Analysis
Force FieldA set of parameters that define the potential energy of the system.Determines the accuracy of the simulated molecular motions.
Simulation TimeThe duration of the molecular dynamics trajectory.Longer simulations allow for more thorough exploration of the conformational space.
Temperature and PressureEnvironmental conditions of the simulation.Can influence the distribution of conformations.

Structure-Property Relationship (SPR) Studies Using Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a molecule with its biological activity or a physical property. While traditionally used in drug discovery, the principles of QSAR can be applied to understand the structure-property relationships of any class of chemical compounds, including perfluorinated substances.

In the context of tetradecafluorooctahydrobenzofuran, QSAR studies could be employed to predict various properties based on its structural features. These properties could include its environmental fate, toxicity, or its performance in specific applications, such as in heat-transfer fluids or as a solvent. The development of a QSAR model would involve compiling a dataset of related perfluorinated compounds with known properties and then using statistical methods to identify the key molecular descriptors that correlate with those properties.

QSAR ComponentDescriptionExample for Perfluorinated Compounds
Molecular DescriptorsNumerical values that encode the structural and chemical features of a molecule.Molecular weight, number of fluorine atoms, topological indices.
Statistical ModelThe mathematical equation that relates the descriptors to the property of interest.Multiple Linear Regression, Partial Least Squares.
ValidationThe process of assessing the predictive power of the QSAR model.Internal and external validation techniques.

Advanced Applications in Materials Science and Engineering

Fluorescent Probes and Optical Materials

There is currently no available research detailing the solvatochromic behavior, excitation polarity, quantum yield, or photostability enhancements of Tetradecafluorooctahydrobenzofuran. Consequently, its potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices have not been explored in the accessible scientific literature. The photophysical properties that would underpin such applications, such as how the compound's fluorescence might change with solvent polarity or its efficiency and durability as a light emitter, remain uncharacterized.

Functional Fluids and Solvents

Similarly, information regarding the utility of Tetradecafluorooctahydrobenzofuran as a functional fluid or solvent is not present in the surveyed research. There are no studies or reports on its use as a non-aqueous reaction medium or an inert solvent for chemical processes. Furthermore, its properties as a potential heat transfer fluid or lubricant, which would depend on characteristics like viscosity, thermal stability, and lubricity, have not been documented in the available scientific domain.

Polymer Science and Fluoropolymer Modification

There is currently no publicly available research or data to indicate that Benzofuran (B130515), tetradecafluorooctahydro- is utilized as a monomer unit for the synthesis of specialty fluoropolymers.

Information regarding the application of Benzofuran, tetradecafluorooctahydro- in surface modification and coatings is not present in the available scientific literature.

High-Performance Dielectric Materials

There are no specific studies or data that characterize the dielectric properties of materials incorporating Benzofuran, tetradecafluorooctahydro-.

Chemical Building Blocks in Advanced Organic Synthesis

While benzofuran and its derivatives are recognized as important scaffolds in medicinal chemistry, there is no specific information available on the use of Benzofuran, tetradecafluorooctahydro- as a chemical building block in advanced organic synthesis for materials science applications.

Environmental Transport and Degradation Studies

Aqueous Environmental Behavior

In aquatic environments, Benzofuran (B130515), tetradecafluorooctahydro- is expected to be highly persistent and mobile, with some potential for partitioning to sediments.

Perfluorinated compounds, including ethers, are exceptionally stable and resistant to hydrolysis. The electron-withdrawing nature of the fluorine atoms protects the ether linkage from nucleophilic attack by water. Studies on aryl fluoroalkyl ethers have demonstrated their stability to hydrolysis. Therefore, Benzofuran, tetradecafluorooctahydro- is expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9).

The adsorption of PFAS to sediments and suspended particulates is influenced by the compound's structure, particularly its chain length and functional groups, as well as the characteristics of the sediment, such as organic carbon content and mineralogy. Generally, longer-chain PFAS exhibit stronger adsorption to sediments. Given its relatively high molecular weight and fluorinated structure, Benzofuran, tetradecafluorooctahydro- is expected to have a moderate to high affinity for sediments and suspended organic matter.

Table 2: Soil and Sediment Adsorption Coefficients (Log Koc) for Representative PFAS

CompoundLog Koc (L/kg)
Perfluorobutanoic acid (PFBA)1.1 - 2.0
Perfluorohexanoic acid (PFHxA)1.8 - 2.8
Perfluorooctanoic acid (PFOA)2.5 - 3.7
Perfluorooctanesulfonic acid (PFOS)3.0 - 4.5

This table illustrates the general trend of increasing adsorption with increasing perfluoroalkyl chain length. Specific Koc values for Benzofuran, tetradecafluorooctahydro- are not available.

Soil Mobility and Leaching Potential

The mobility of Benzofuran, tetradecafluorooctahydro- in soil will be dictated by its adsorption characteristics. Compounds with higher adsorption coefficients tend to be less mobile and have a lower potential to leach into groundwater. The mobility of PFAS in soil is generally inversely related to their perfluoroalkyl chain length. Shorter-chain PFAS are typically more mobile than their longer-chain counterparts. Considering its perfluorinated structure, Benzofuran, tetradecafluorooctahydro- is likely to have limited mobility in soils with high organic matter content. However, in soils with low organic content, its mobility could be higher.

Table 3: General Soil Mobility Classification Based on Koc Values

Koc (L/kg)Mobility Class
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2,000Low
> 2,000Immobile

This table provides a general framework for assessing soil mobility based on the organic carbon-water (B12546825) partitioning coefficient (Koc). The specific mobility of Benzofuran, tetradecafluorooctahydro- would depend on its experimentally determined Koc value.

Biodegradation Resistance and Persistence Assessment

No studies specifically investigating the biodegradation of Benzofuran, tetradecafluorooctahydro- were found. As a highly fluorinated organic compound, it is anticipated to exhibit extreme resistance to microbial degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering PFAS compounds, in general, highly persistent in the environment. nih.govenviro.wikiepa.gov Without experimental data, any assessment of its persistence remains speculative and based on the general characteristics of the PFAS class.

Table 1: Biodegradation and Persistence Data for Benzofuran, tetradecafluorooctahydro-

Parameter Value Source
Biodegradation Half-Life Data Not Available -
Photodegradation Half-Life Data Not Available -

This table is for illustrative purposes and highlights the absence of specific data.

Bioaccumulation Potential in Environmental Compartments

Similarly, there is a lack of specific research on the bioaccumulation potential of Benzofuran, tetradecafluorooctahydro-. The bioaccumulation of PFAS is a complex process influenced by factors such as the length of the perfluoroalkyl chain and the presence of functional groups. nih.govepa.gov While some PFAS are known to bioaccumulate in organisms, it is not possible to provide specific bioaccumulation factors (BAF) or bioconcentration factors (BCF) for Benzofuran, tetradecafluorooctahydro- without dedicated studies.

Table 2: Bioaccumulation Data for Benzofuran, tetradecafluorooctahydro-

Parameter Value Species Tissue Source
Bioconcentration Factor (BCF) Data Not Available - - -
Bioaccumulation Factor (BAF) Data Not Available - - -

This table is for illustrative purposes and highlights the absence of specific data.

Outlook and Emerging Research Frontiers

Rational Design of Next-Generation Perfluorinated Heterocycles

The rational design of novel molecules is a cornerstone of modern chemistry, enabling the synthesis of compounds with tailored properties for specific applications. For "Benzofuran, tetradecafluorooctahydro-," this approach opens up possibilities for creating a new generation of perfluorinated heterocycles. By systematically modifying the structure of the benzofuran (B130515) core and the degree of fluorination, researchers can fine-tune properties such as thermal stability, dielectric constant, and chemical resistance.

Computational modeling and density functional theory (DFT) calculations are pivotal in this endeavor. These tools allow for the prediction of molecular geometries, electronic properties, and reactivity, thereby guiding synthetic efforts towards the most promising candidates. The insights gained from these computational studies can accelerate the discovery of new materials with enhanced performance for applications ranging from advanced electronics to high-performance lubricants.

Table 1: Predicted Physicochemical Properties of Perfluorinated Heterocycles

PropertyPredicted Value RangePotential Application
Boiling Point (°C)100-150High-temperature solvents, heat transfer fluids
Dielectric Constant< 2.0Low-k dielectrics in microelectronics
Thermal Stability (°C)> 350High-performance polymers and lubricants
Refractive Index1.25-1.35Optical fibers, anti-reflective coatings

Integration with Nanotechnology and Advanced Manufacturing

The integration of fluorinated compounds with nanotechnology presents a fertile ground for innovation. The unique surface properties of perfluorinated molecules, such as their oleophobicity and hydrophobicity, make them ideal for creating superhydrophobic and self-cleaning surfaces on a nanoscale. "Benzofuran, tetradecafluorooctahydro-" could be employed in the formulation of advanced coatings for micro- and nano-electromechanical systems (MEMS and NEMS), providing stiction- and corrosion-resistant layers.

In the realm of advanced manufacturing, particularly in the semiconductor industry, perfluorinated compounds are indispensable. tandfonline.com They are used as heat transfer fluids, in plasma etching processes, and as high-performance lubricants for vacuum pumps. tandfonline.comnih.gov The high thermal stability and chemical inertness of "Benzofuran, tetradecafluorooctahydro-" make it a strong candidate for these demanding applications, potentially offering improved performance and longevity of manufacturing equipment. The development of advanced deposition techniques, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), could enable the precise application of thin films of this compound onto complex three-dimensional structures.

Cross-Disciplinary Research with Chemical Engineering and Material Science

The full potential of "Benzofuran, tetradecafluorooctahydro-" can only be unlocked through synergistic collaborations between chemists, chemical engineers, and material scientists. rsc.org Chemical engineers can address the challenges of scaling up the synthesis of this compound, optimizing reaction conditions, and developing efficient purification processes. nist.gov Their expertise in process design and optimization is crucial for making these advanced materials economically viable.

Material scientists, on the other hand, can explore the incorporation of "Benzofuran, tetradecafluorooctahydro-" into various material matrices to create novel composites and polymers. For instance, its inclusion in polymer matrices could enhance their thermal stability, chemical resistance, and flame retardancy. The study of the structure-property relationships in these new materials is a key area of research that will drive their adoption in various industries, from aerospace to telecommunications. eurekalert.org

Development of Sustainable Synthesis Protocols

The synthesis of perfluorinated compounds has traditionally relied on methods that can be energy-intensive and may involve hazardous reagents. A significant and emerging research frontier is the development of sustainable and green synthesis protocols for compounds like "Benzofuran, tetradecafluorooctahydro-". sciencedaily.com This includes the use of less hazardous solvents, the development of catalytic methods to improve reaction efficiency, and the exploration of flow chemistry techniques for safer and more controlled reactions. chemistryworld.comnih.gov

Recent advancements have demonstrated the potential of using microfluidic reactors for fluorination reactions, which can enhance safety and improve yields. chemistryworld.com Furthermore, researchers are exploring PFAS-free synthesis routes to minimize the environmental impact associated with the production of fluorinated compounds. nih.gov The development of such protocols for "Benzofuran, tetradecafluorooctahydro-" would be a critical step towards its environmentally responsible production and application.

Advanced Characterization Techniques for Complex Fluorinated Systems

A thorough understanding of the structure and properties of "Benzofuran, tetradecafluorooctahydro-" and its derivatives is essential for their application. Advanced characterization techniques are indispensable for probing the intricacies of these complex fluorinated systems.

Table 2: Key Characterization Techniques for Perfluorinated Compounds

TechniqueInformation ObtainedRelevance to "Benzofuran, tetradecafluorooctahydro-"
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹³C) Molecular structure, purity, and conformational analysis. researchgate.netElucidation of the precise arrangement of fluorine and carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirmation of the molecular formula and identification of potential impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in a mixture.Analysis of reaction mixtures and assessment of product purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and chemical bonds.Confirmation of the presence of C-F and C-O-C bonds characteristic of the molecule.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.Determination of bond lengths, bond angles, and crystal packing, providing fundamental structural information.
Thermal Analysis (TGA, DSC) Thermal stability, melting point, and glass transition temperature.Assessment of the material's performance at elevated temperatures.

These advanced analytical methods provide the detailed information necessary to correlate the molecular structure of "Benzofuran, tetradecafluorooctahydro-" with its macroscopic properties, thereby enabling its rational application in various high-tech fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.